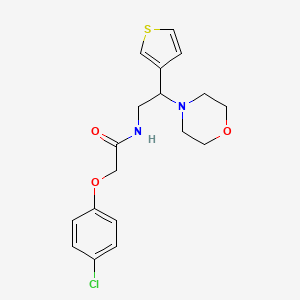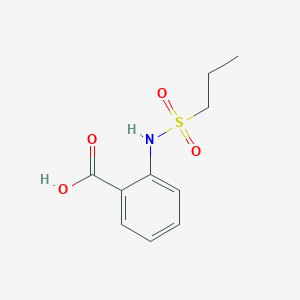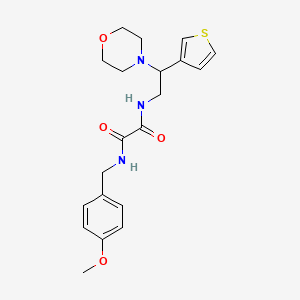![molecular formula C23H22FN5O2 B2699302 2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one CAS No. 946338-83-6](/img/structure/B2699302.png)
2-(4-(4-fluorophenyl)piperazine-1-carbonyl)-1,7-dimethylpyrido[1,2-a]pyrrolo[2,3-d]pyrimidin-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Applications De Recherche Scientifique
Antibacterial and Antimicrobial Activity
Several studies have synthesized novel derivatives of the compound, focusing on their antibacterial evaluation against resistant strains such as methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus. These investigations revealed that certain derivatives exhibit increased potency compared to standard treatments like norfloxacin and ciprofloxacin, highlighting the potential of these compounds in developing new antibacterial agents (Sunduru et al., 2011). Similarly, compounds with modifications in the piperazine moiety showed high antimicrobial activity against various microorganism strains, suggesting their utility as a basis for new antimicrobial therapies (Yurttaş et al., 2016).
Anticancer and Antiproliferative Effects
Research into the anticancer properties of piperazine derivatives, including the compound of interest, has demonstrated significant antiproliferative effects against various human cancer cell lines. This suggests their potential role in cancer therapy, with some derivatives showing promising activity that warrants further investigation (Mallesha et al., 2012).
Antimalarial Properties
Piperazine and pyrrolidine derivatives synthesized for antimalarial evaluation showed that certain structural modifications could lead to compounds with potent activity against Plasmodium falciparum, indicating their potential in developing new antimalarial agents (Mendoza et al., 2011).
Anti-inflammatory and Analgesic Agents
The synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds similar to the one of interest has been reported for their anti-inflammatory and analgesic properties. Some of these derivatives exhibited high COX-2 inhibitory activity, suggesting their utility as anti-inflammatory and analgesic agents (Abu‐Hashem et al., 2020).
Novel Drug Candidates
The compound's derivatives have been identified as promising candidates for clinical evaluation in various therapeutic areas, including chronic pain management, where they exhibit potent antagonist activity against target receptors, indicating their potential as novel drug candidates (Wang et al., 2007).
Mécanisme D'action
Target of Action
It is structurally similar to para-fluorophenylpiperazine , which is known to act mainly as a 5-HT 1A receptor agonist .
Mode of Action
Based on its structural similarity to para-fluorophenylpiperazine , it can be inferred that it might also act as an agonist at the 5-HT 1A receptor . This means it binds to this receptor and activates it, potentially leading to a variety of physiological responses.
Biochemical Pathways
As a potential 5-ht 1a receptor agonist , it might be involved in modulating the serotonin system, which plays a key role in mood regulation, anxiety, and other neurological processes.
Pharmacokinetics
Para-fluorophenylpiperazine, a structurally similar compound, is known to be metabolized in the liver and excreted renally . It has an elimination half-life of 6–8 hours .
Result of Action
As a potential 5-ht 1a receptor agonist , it might lead to increased serotonin signaling, which could have various effects depending on the specific cells and tissues involved.
Propriétés
IUPAC Name |
5-[4-(4-fluorophenyl)piperazine-1-carbonyl]-6,12-dimethyl-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaen-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN5O2/c1-15-3-8-20-25-21-18(22(30)29(20)14-15)13-19(26(21)2)23(31)28-11-9-27(10-12-28)17-6-4-16(24)5-7-17/h3-8,13-14H,9-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHIBPGYCHFNFMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=NC3=C(C2=O)C=C(N3C)C(=O)N4CCN(CC4)C5=CC=C(C=C5)F)C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-((4-methylpiperidin-1-yl)sulfonyl)-N-(4H-thiochromeno[4,3-d]thiazol-2-yl)benzamide](/img/structure/B2699227.png)
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-3,5-bis(trifluoromethyl)benzamide](/img/structure/B2699228.png)

![(6-Chloropyridin-3-yl)-[4-[(2-methylphenyl)methyl]piperazin-1-yl]methanone](/img/structure/B2699230.png)


![(4-Chlorophenyl)(3-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-benzofuran-2-yl)methanone](/img/structure/B2699236.png)
![N-(tert-butyl)-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2699237.png)
![5-Methoxy-5-(trifluoromethyl)bicyclo[2.2.1]heptan-2-one](/img/structure/B2699239.png)
